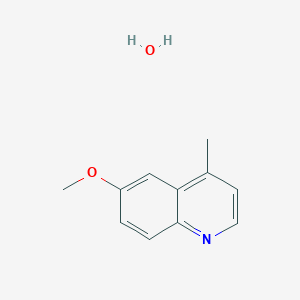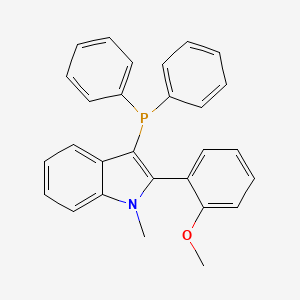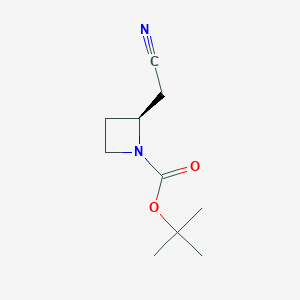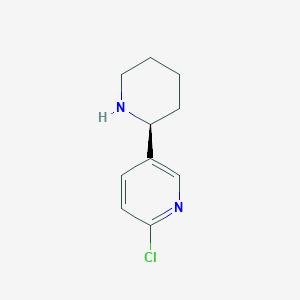
6-Methoxy-4-methylquinoline hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-4-methylquinoline hydrate: is a chemical compound with the molecular formula C11H11NO·xH2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is typically found as a white to almost white crystalline powder.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-4-methylquinoline hydrate involves several steps. One common method includes the reaction of p-methoxyaniline hydrochloride with methyl vinyl ketone in the presence of ferric chloride and anhydrous zinc chloride in ethanol. The reaction mixture is stirred and heated, followed by refluxing to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions: 6-Methoxy-4-methylquinoline hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form different quinoline-based compounds.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, acids, and bases are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which have significant applications in pharmaceuticals and organic synthesis.
科学的研究の応用
Chemistry: 6-Methoxy-4-methylquinoline hydrate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heteroaryloxetanes and heteroarylazetidines via the Minisci reaction .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological systems. It helps in understanding the mechanism of action of quinoline-based drugs.
Medicine: this compound has potential applications in medicinal chemistry. It is used in the development of new drugs, particularly those targeting infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
作用機序
The mechanism of action of 6-Methoxy-4-methylquinoline hydrate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
- 6-Methoxyquinoline
- 4-Methylquinoline
- 6-Methoxy-2-methylquinoline
- 4-Hydroxy-2-quinoline
Comparison: 6-Methoxy-4-methylquinoline hydrate is unique due to the presence of both methoxy and methyl groups on the quinoline ring. This structural feature imparts distinct chemical and biological properties compared to other quinoline derivatives. For instance, the methoxy group enhances its solubility and reactivity, while the methyl group influences its binding affinity to molecular targets .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo diverse reactions, making it valuable in synthetic chemistry. Additionally, its role in scientific research and industrial applications highlights its importance in advancing knowledge and technology.
特性
IUPAC Name |
6-methoxy-4-methylquinoline;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.H2O/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11;/h3-7H,1-2H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZDRRCNHRKIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)OC.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41037-26-7 |
Source


|
| Record name | 6-Methoxy-4-methylquinoline Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)




![10,16-bis(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6329482.png)







